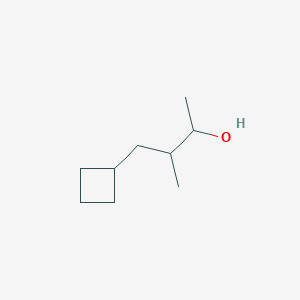
4-Cyclobutyl-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclobutyl-3-methylbutan-2-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its cyclobutyl group, a four-membered carbon ring, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylbut-1-ene. This method includes the addition of borane (BH3) to the alkene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
4-Cyclobutyl-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it to alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or other alcohols.
Substitution: Halogenated compounds or other substituted derivatives.
科学的研究の応用
4-Cyclobutyl-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes
作用機序
The mechanism of action of 4-Cyclobutyl-3-methylbutan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence the compound’s reactivity and its role in chemical reactions. The hydroxyl group can act as a nucleophile, attacking electrophilic centers in other molecules, leading to substitution or addition reactions .
類似化合物との比較
Similar Compounds
3-Methyl-2-butanol: Another secondary alcohol with a similar structure but without the cyclobutyl group.
4-Cyclohexyl-2-methylbutan-2-ol: A compound with a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
4-Cyclobutyl-3-methylbutan-2-ol is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in synthetic chemistry, as it can introduce strain and rigidity into molecular structures, influencing the reactivity and stability of the resulting compounds.
特性
分子式 |
C9H18O |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
4-cyclobutyl-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(8(2)10)6-9-4-3-5-9/h7-10H,3-6H2,1-2H3 |
InChIキー |
BEILSFISIXDQTJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CCC1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


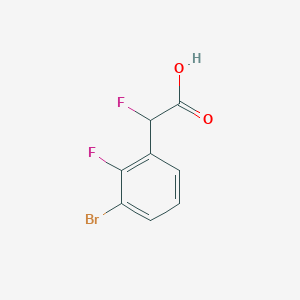
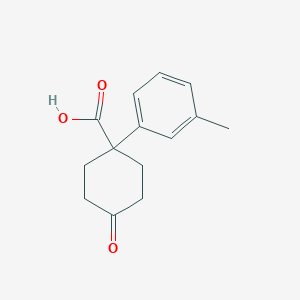

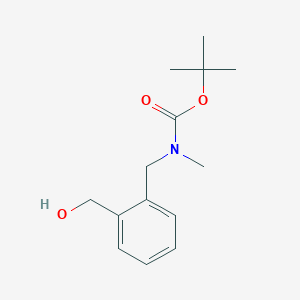
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)

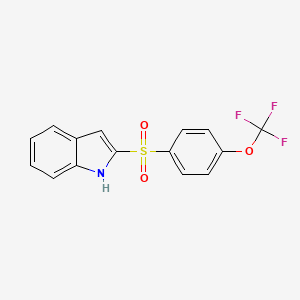
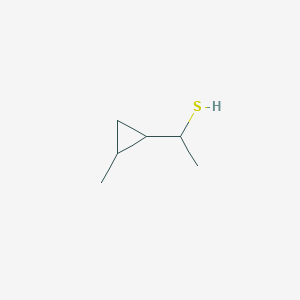
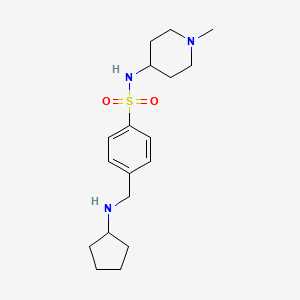

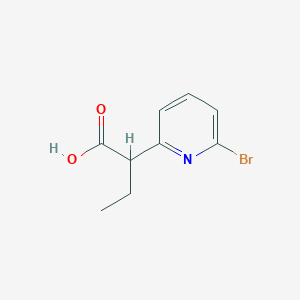
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
